molecular formula C20H17N5O3 B2886607 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034316-02-2

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2886607
CAS RN: 2034316-02-2
M. Wt: 375.388
InChI Key: VPKADKXACWZTJI-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FP1 is a small molecule that has been shown to exhibit promising bioactivity against a variety of diseases, making it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated various synthetic pathways to heterocyclic systems involving furan and quinazolinone derivatives, showcasing their potential in the development of new therapeutic agents. For instance, the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems has been studied for their antiviral activity against viruses such as HAV and HSV-1, highlighting the synthetic versatility and biological relevance of these compounds (Hashem et al., 2007). Similarly, the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds has led to the synthesis of fused pyran and furan derivatives, suggesting a new approach to the construction of complex heterocyclic architectures (Abdou et al., 2005).

Antitumor Potential

The synthesis of furonaphth[1,3]oxazine and furo[1,3]oxazinoquinoline derivatives as precursors for an o-quinonemethide structure has been explored for their potential as antitumor agents. This research highlights the antitumor activity of these compounds against various tumor cell lines, indicating the promising therapeutic applications of furan and quinazolinone derivatives (Benameur et al., 1996).

Tyrosinase Inhibition and Antimicrobial Activity

The development of furan-2-carboxamides as potent tyrosinase inhibitors through ultrasound-mediated synthesis demonstrates the application of these heterocyclic compounds in addressing enzymatic disorders and potential use in cosmetic and pharmaceutical formulations (Dige et al., 2019). Furthermore, the utility of furan-2-yl derivatives in the synthesis of compounds with antimicrobial activity against various microorganisms showcases their significance in the development of new antibacterial and antifungal agents (Abdelhamid et al., 2019).

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-18(5-9-25-13-24-16-4-2-1-3-15(16)20(25)27)23-11-17-19(22-8-7-21-17)14-6-10-28-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKADKXACWZTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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